

# An In-depth Technical Guide to Boc-Pen(Trt)-OH

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## Compound of Interest

Compound Name: *Boc-pen(trt)-OH*

Cat. No.: *B558104*

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This guide provides a comprehensive overview of N-tert-Butoxycarbonyl-S-trityl-L-penicillamine, commonly abbreviated as **Boc-Pen(Trt)-OH**. This compound is a crucial building block in solid-phase peptide synthesis, particularly for the incorporation of penicillamine residues into peptide chains. The bulky trityl protecting group on the thiol side chain and the Boc group on the alpha-amino group ensure controlled and specific reactions during peptide elongation.

## Physicochemical Properties

The key quantitative data for **Boc-Pen(Trt)-OH** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C29H33NO4S	[1][2][3][4][5][6]
Molecular Weight	491.64 g/mol	[2][3][4]
CAS Number	135592-13-1	[1][4][5][6][7]
IUPAC Name	(2R)-2-[[[(tert-butoxy)carbonyl]amino]-3-methyl-3-[[[(triphenylmethyl)sulfanyl]butanoic acid	[4]
Appearance	White to off-white powder	[4]
Purity	Typically ≥95%	[1][2]

## Chemical Structure

The structure of **Boc-Pen(Trt)-OH** features a penicillamine core with its amino group protected by a tert-butoxycarbonyl (Boc) group and the thiol group protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in peptide synthesis.

Caption: Chemical structure of **Boc-Pen(Trt)-OH**.

## Application in Peptide Synthesis

**Boc-Pen(Trt)-OH** is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating a **Boc-Pen(Trt)-OH** residue into a growing peptide chain is outlined below.

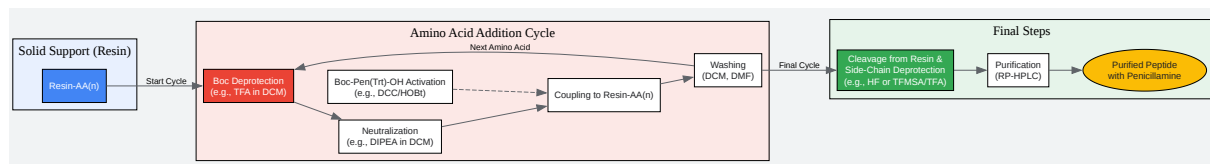
Experimental Protocol: General Boc-SPPS Cycle for **Boc-Pen(Trt)-OH** Incorporation

- **Resin Preparation:** Start with a suitable resin, typically a Merrifield resin, pre-loaded with the C-terminal amino acid of the target peptide.
- **Deprotection:** The N-terminal Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA. This is

followed by neutralization with a base, such as diisopropylethylamine (DIPEA) in DCM.

- **Activation and Coupling:** The carboxylic acid of **Boc-Pen(Trt)-OH** is activated using a coupling reagent. A common method is the use of dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). The activated **Boc-Pen(Trt)-OH** is then added to the deprotected resin-bound peptide to form the new peptide bond.
- **Washing:** The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
- **Cycle Repetition:** The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group from the penicillamine residue) are removed simultaneously. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-TFA-based mixture, often with scavengers like anisole or thioanisole to protect sensitive residues.
- **Purification:** The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for **Boc-Pen(Trt)-OH** in SPPS



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Caption: General workflow for incorporating **Boc-Pen(Trt)-OH** in SPPS.

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